molecular formula C12H13BrN2O3S B500469 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole CAS No. 957507-07-2

1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole

Cat. No. B500469
CAS RN: 957507-07-2
M. Wt: 345.21g/mol
InChI Key: ZHYAQELJIWLCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole, also known as BPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPP is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole exerts its effects through a variety of mechanisms, including inhibition of COX-2, activation of caspases (enzymes involved in apoptosis), and modulation of intracellular signaling pathways. This compound has also been shown to interact with various proteins, including heat shock proteins and protein kinases, which play important roles in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been shown to modulate the activity of various enzymes and proteins, including COX-2, caspases, heat shock proteins, and protein kinases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole in lab experiments is its versatility, as it has been shown to have a variety of effects on different biological processes. Additionally, this compound is relatively easy to synthesize and has good stability in solution. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.

Future Directions

There are many potential future directions for research on 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole, including further studies of its anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, this compound could be studied in the context of other diseases and conditions, such as cardiovascular disease and metabolic disorders. Further research could also focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.

Synthesis Methods

1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole can be synthesized using a variety of methods, including the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with hydrazine hydrate, followed by cyclization with acetic anhydride. Other methods include the reaction of 4-bromo-3-propoxybenzenesulfonyl hydrazide with 1,3-diketones or the reaction of 4-bromo-3-propoxybenzenesulfonyl hydrazide with α,β-unsaturated ketones.

Scientific Research Applications

1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole has been used in a variety of scientific research applications, including studies of inflammation, cancer, and neurological disorders. This compound has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to have anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been studied for its potential neuroprotective effects in diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(4-bromo-3-propoxyphenyl)sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3S/c1-2-8-18-12-9-10(4-5-11(12)13)19(16,17)15-7-3-6-14-15/h3-7,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYAQELJIWLCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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